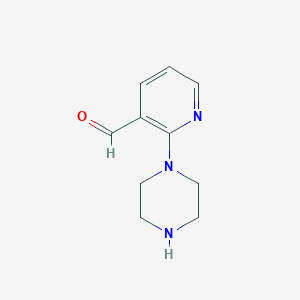
2-Piperazin-1-ylpyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is a heterocyclic compound that contains both piperazine and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde typically involves the reaction of piperazine with 3-pyridinecarboxaldehyde under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or under reflux conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems can also help in monitoring and optimizing the reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(1-Piperazinyl)-3-pyridinecarboxylic acid.
Reduction: 2-(1-Piperazinyl)-3-pyridinecarbinol.
Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry
1.1 Urease Inhibition
One of the prominent applications of 2-piperazin-1-ylpyridine-3-carbaldehyde is in the development of urease inhibitors. Urease is an enzyme produced by certain pathogens like Helicobacter pylori, which plays a critical role in their survival within acidic environments. Compounds derived from piperazine, including this compound, have been synthesized and evaluated for their urease inhibition potential.
Recent studies have shown that derivatives of this compound exhibit significant urease inhibitory activity, with IC50 values lower than standard inhibitors such as thiourea. For instance, compounds synthesized from 1-(3-nitropyridin-2-yl)piperazine demonstrated IC50 values as low as 2.0 µM, indicating their potential as effective therapeutic agents against infections caused by urease-producing bacteria .
1.2 Anticancer Activity
Another area of interest is the anticancer potential of this compound derivatives. Research has indicated that piperazine-containing compounds can act as inhibitors of various kinases involved in cancer progression. The structural features of these compounds allow them to interact with target proteins effectively, making them candidates for further development as anticancer drugs.
For example, piperazine derivatives have been shown to inhibit mutant forms of protein tyrosine kinases, which are implicated in several cancers. The development of such inhibitors could lead to new treatments for patients with resistant cancer forms .
Synthesis and Structural Modifications
2.1 Synthetic Methodologies
The synthesis of this compound typically involves reactions that incorporate the piperazine moiety into pyridine-based frameworks. Various synthetic routes have been explored to optimize yields and enhance biological activity.
The methodology often includes nucleophilic aromatic substitution reactions where piperazine reacts with halogenated pyridine derivatives under specific conditions to yield the desired aldehyde . These synthetic strategies are crucial for producing a library of derivatives for biological evaluation.
2.2 Case Studies on Structural Variations
A study on structural variations of piperazine-containing compounds revealed that modifications at specific positions can significantly influence biological activity. For instance, altering substituents on the pyridine ring or modifying the piperazine nitrogen atoms can enhance potency against specific biological targets, such as urease or various kinases .
Broader Applications in Drug Discovery
3.1 Pharmacokinetic Optimization
The incorporation of piperazine into drug design is often aimed at improving pharmacokinetic properties such as solubility and bioavailability. The basic nature of the piperazine ring allows for better interaction with biological membranes and enhances absorption rates when administered orally or intravenously .
3.2 Development of Hybrid Molecules
The strategy of creating hybrid molecules by combining this compound with other pharmacophores has shown promise in drug discovery. This approach can lead to compounds with multi-target profiles, potentially increasing therapeutic efficacy while reducing side effects associated with single-target drugs .
作用機序
The mechanism of action of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The piperazine moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine derivative with similar structural features but different biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine-containing compound with distinct pharmacological properties.
Uniqueness
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is unique due to its combination of piperazine and pyridine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for the development of new drugs and the study of various biochemical pathways.
特性
CAS番号 |
104842-73-1 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
2-piperazin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 |
InChIキー |
MGQDWKRTYGEMPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
正規SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














